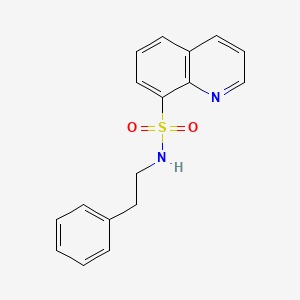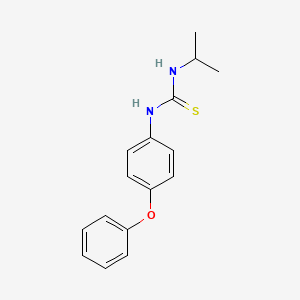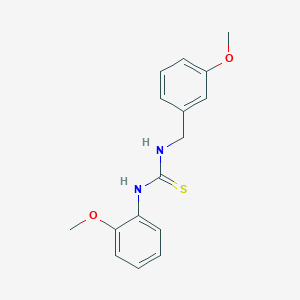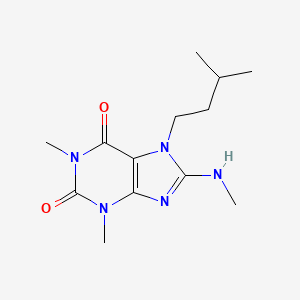![molecular formula C19H18ClN3O2 B5816966 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as CMBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its ability to inhibit various enzymes and signaling pathways in the body, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One of the directions is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Another direction is to study the structure-activity relationship of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and develop more potent analogs. Additionally, the use of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in combination with other drugs or therapies may also be explored.
Synthesemethoden
The synthesis of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride. The second step involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride with N-ethyl-2-amino-benzamide in the presence of triethylamine to form 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-23(19(24)15-9-4-5-10-16(15)20)12-17-21-18(22-25-17)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABBEVRTWDCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)



![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
